molecular formula C13H10ClFO2S B13991762 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride

4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride

Cat. No.: B13991762
M. Wt: 284.73 g/mol
InChI Key: VWIDJRRDNNDZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-sulfonyl chloride is a chemical compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom, a methyl group, and a sulfonyl chloride group attached to the biphenyl structure. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-sulfonyl chloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

    Sulfides: Formed by reduction.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives, which can exhibit biological activity by interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C13H10ClFO2S

Molecular Weight

284.73 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-methylbenzenesulfonyl chloride

InChI

InChI=1S/C13H10ClFO2S/c1-9-8-12(18(14,16)17)6-7-13(9)10-2-4-11(15)5-3-10/h2-8H,1H3

InChI Key

VWIDJRRDNNDZHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.